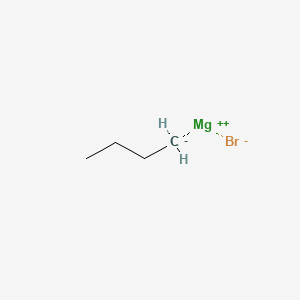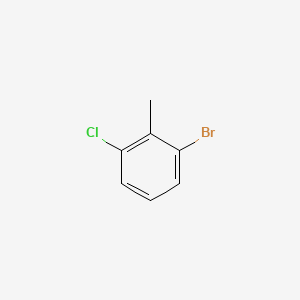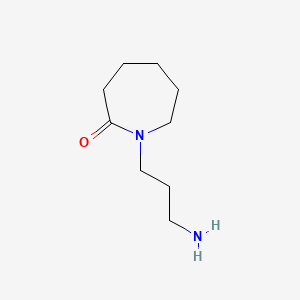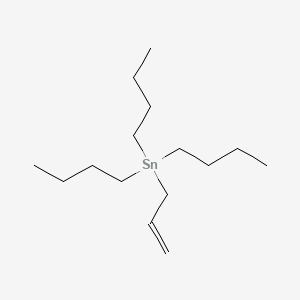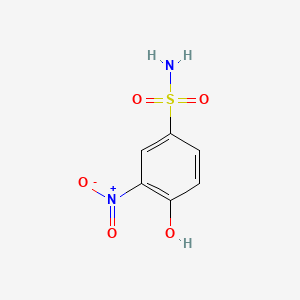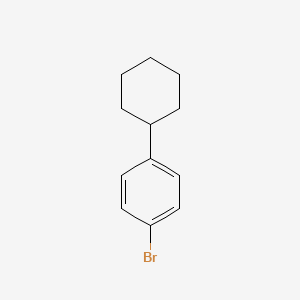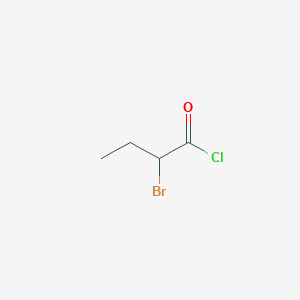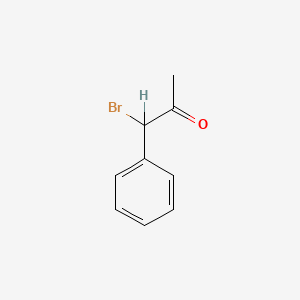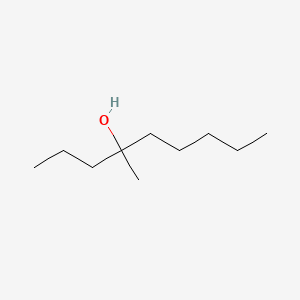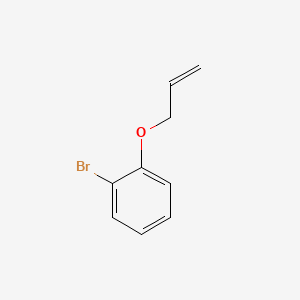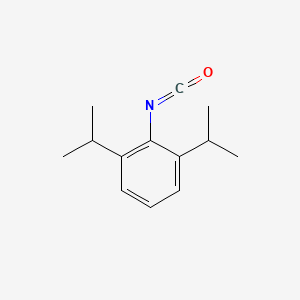
3,4,4-Trimethylpentanoic acid
描述
3,4,4-Trimethylpentanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain carboxylic acid, known for its unique structure which includes three methyl groups attached to the pentanoic acid backbone. This compound is of interest due to its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of isobutene with 2-butene, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a catalyst, such as a zeolite, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale catalytic processes. The use of ionic liquids as catalysts has been explored to enhance the efficiency of the alkylation step. The subsequent oxidation step may involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
化学反应分析
Types of Reactions: 3,4,4-Trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products:
Oxidation: Carbon dioxide, water.
Reduction: 3,4,4-Trimethylpentanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3,4,4-Trimethylpentanoic acid has a wide range of applications in various fields:
Chemistry: Used as a catalyst in alkylation reactions to produce high-octane components for gasoline.
Biology: Functionalized derivatives are used in the synthesis of conducting polymers for biosensor applications.
Medicine: Investigated for its potential in radiation physics and medical imaging due to its interaction with positrons.
Industry: Employed in the production of polymers, surfactants, and antioxidants.
作用机制
The mechanism of action of 3,4,4-Trimethylpentanoic acid involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a catalyst by facilitating the transfer of alkyl groups. In biological systems, its derivatives can interact with DNA, enhancing the sensitivity of biosensors. In medical imaging, its interaction with positrons improves the accuracy of radiation detection devices.
相似化合物的比较
- 2,2,4-Trimethylpentanoic acid
- 3,3,4-Trimethylpentanoic acid
- 2,3,4-Trimethylpentanoic acid
Comparison: 3,4,4-Trimethylpentanoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and applications. Compared to 2,2,4-Trimethylpentanoic acid, it has different steric and electronic properties, making it more suitable for certain catalytic and synthetic applications. The presence of three methyl groups in close proximity also affects its physical properties, such as boiling and melting points, compared to its isomers.
属性
IUPAC Name |
3,4,4-trimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(5-7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGHZBIFQNGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996643 | |
| Record name | 3,4,4-Trimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75177-71-8 | |
| Record name | Pentanoic acid, 3,4,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075177718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4-Trimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary findings regarding the dehydration of 3-hydroxy-3,4,4-trimethylpentanoic acid?
A1: The research primarily focuses on understanding the dehydration process of 3-hydroxy-3,4,4-trimethylpentanoic acid, particularly the formation of the lactone product. A correction to a previous study is presented in [] regarding the dehydration products of 3-hydroxy-3,4,4-trimethylpentanoic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


